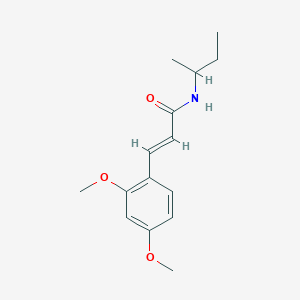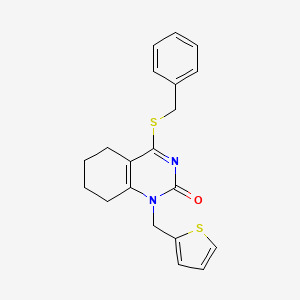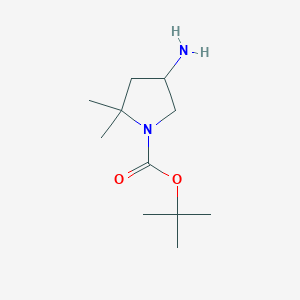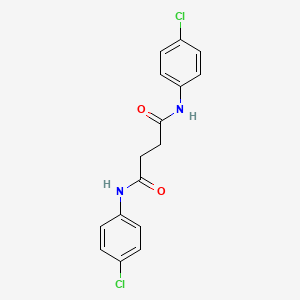
(E)-N-(sec-butyl)-3-(2,4-dimethoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(sec-butyl)-3-(2,4-dimethoxyphenyl)acrylamide, also known as DMBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMBA belongs to the family of acrylamide derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. In
作用机制
The mechanism of action of (E)-N-(sec-butyl)-3-(2,4-dimethoxyphenyl)acrylamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways. This compound has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cancer. This compound has also been found to activate the p53 pathway, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.
实验室实验的优点和局限性
(E)-N-(sec-butyl)-3-(2,4-dimethoxyphenyl)acrylamide has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost. This compound has also been found to exhibit low toxicity in animal studies. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life, which can limit its effectiveness in some applications.
未来方向
There are several future directions for the study of (E)-N-(sec-butyl)-3-(2,4-dimethoxyphenyl)acrylamide. One potential direction is the development of this compound-based therapies for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another potential direction is the development of this compound-based therapies for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. The synthesis of this compound is relatively simple, and it has been shown to have low toxicity in animal studies. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various areas of medicine.
合成方法
(E)-N-(sec-butyl)-3-(2,4-dimethoxyphenyl)acrylamide can be synthesized using a simple one-pot method. The synthesis involves the reaction of 2,4-dimethoxybenzaldehyde with sec-butylamine and acryloyl chloride in the presence of a base. The reaction results in the formation of this compound as a yellow solid with a melting point of 97-100°C.
科学研究应用
(E)-N-(sec-butyl)-3-(2,4-dimethoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
属性
IUPAC Name |
(E)-N-butan-2-yl-3-(2,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-5-11(2)16-15(17)9-7-12-6-8-13(18-3)10-14(12)19-4/h6-11H,5H2,1-4H3,(H,16,17)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPERHIGIUSUQBW-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C=CC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC(=O)/C=C/C1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2459394.png)

methanone](/img/structure/B2459397.png)



![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2459404.png)
![N-(2-chlorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2459405.png)
![2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide](/img/structure/B2459406.png)

![4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B2459410.png)


![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2459414.png)